2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide
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Overview
Description
2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide is a chemical compound with the molecular formula C8H6ClF2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of chloro, difluorophenyl, and phenylacetamide groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Difluoroaniline+Chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives.
Oxidation: Formation of corresponding acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-difluorophenyl)benzamide
- 2-Chloro-N-(2,6-difluorophenyl)propanamide
- 2-Chloro-N-(2,6-difluorophenyl)-6-fluorobenzamide
Comparison
Compared to similar compounds, 2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both chloro and difluorophenyl groups.
Properties
CAS No. |
90233-44-6 |
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Molecular Formula |
C14H10ClF2NO |
Molecular Weight |
281.68 g/mol |
IUPAC Name |
2-chloro-N-(2,6-difluorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2 |
InChI Key |
TZSZKZBUDKHMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC=C2F)F)C(=O)CCl |
Origin of Product |
United States |
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